Fmoc-d-pen(pmeobzl)-oh
Overview
Description
Fmoc-d-pen(pmeobzl)-oh, also known as N-(9-Fluorenylmethoxycarbonyl)-d-penicillamine(p-methoxybenzyl)-oh, is a derivative of penicillamine. This compound is commonly used in peptide synthesis due to its ability to protect amino acids during the synthesis process. The Fmoc group is a popular protecting group for the amino function in peptide synthesis, and the d-penicillamine derivative is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-d-pen(pmeobzl)-oh typically involves the following steps:
Protection of the Amino Group: The amino group of d-penicillamine is protected using the Fmoc group. This is usually achieved by reacting d-penicillamine with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Protection of the Thiol Group: The thiol group of d-penicillamine is protected using p-methoxybenzyl chloride (pmeobzl-Cl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of d-penicillamine are reacted with Fmoc-Cl and pmeobzl-Cl under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Fmoc-d-pen(pmeobzl)-oh undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution: The protected thiol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Substitution: Various nucleophiles can be used to substitute the p-methoxybenzyl group under basic conditions.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Fmoc-d-pen(pmeobzl)-oh is widely used in peptide synthesis as a building block. Its stability and reactivity make it an ideal candidate for synthesizing complex peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of sulfur-containing amino acids in biological systems.
Medicine
In medicinal chemistry, this compound is used to develop peptide-based drugs. Its derivatives have shown potential in treating various diseases, including cancer and autoimmune disorders.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its stability and ease of handling make it a preferred choice for industrial applications.
Mechanism of Action
The mechanism of action of Fmoc-d-pen(pmeobzl)-oh involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the p-methoxybenzyl group protects the thiol group. During peptide synthesis, these protecting groups are selectively removed to allow the formation of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
Fmoc-d-pen(trt)-oh: Another derivative of d-penicillamine with a trityl protecting group for the thiol group.
Fmoc-d-cys(pmeobzl)-oh: A derivative of d-cysteine with similar protecting groups.
Uniqueness
Fmoc-d-pen(pmeobzl)-oh is unique due to its specific combination of protecting groups, which provide stability and reactivity during peptide synthesis. Its derivatives offer a balance between protection and ease of deprotection, making it a versatile compound in various applications.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO5S/c1-28(2,35-17-18-12-14-19(33-3)15-13-18)25(26(30)31)29-27(32)34-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSRXSQDFSBEAO-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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